

# Commercial Suppliers and Technical Guide for 16:0 PDP PE

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## Compound of Interest

Compound Name: 16:0 PDP PE

Cat. No.: B1502575

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **16:0 PDP PE** (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]), a functionalized lipid crucial for advanced drug delivery systems and diagnostic applications. This document outlines commercial sources, key physicochemical properties, and detailed experimental protocols for its use in creating high-density lipoprotein (HDL)-like nanoparticles and liposomes.

## Commercial Availability

**16:0 PDP PE** is available from several reputable suppliers specializing in lipids for research and pharmaceutical development. Researchers can acquire this lipid from the following sources:

- Avanti Polar Lipids (now part of Croda International): A leading supplier of high-purity lipids, offering **16:0 PDP PE** for research purposes.<sup>[1]</sup>
- MedChemExpress (MCE): A supplier of life science reagents, providing **16:0 PDP PE** for research use, particularly in the synthesis of rhodamine high-density lipoprotein nanoparticles (Rh-HDL NP).<sup>[2][3]</sup>
- ChemicalBook: A comprehensive chemical database that also lists suppliers of **16:0 PDP PE**.<sup>[4]</sup>

- AxisPharm: A provider of high-purity PEG linkers and other lipids for drug delivery applications, listing **16:0 PDP PE** among their products.[\[5\]](#)
- Guidechem: A platform that provides information on chemical products and their suppliers.[\[6\]](#)
- CD BioSustainable: A supplier of bioactive molecules, including functionalized lipids like **16:0 PDP PE**.[\[7\]](#)
- LabSolutions: A supplier of lab chemicals and equipment.[\[8\]](#)

## Physicochemical Properties and Handling

**16:0 PDP PE** is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (PE). The "16:0" designation refers to the two palmitoyl (16-carbon, saturated) fatty acid chains. The key feature of this lipid is the pyridyldithio (PDP) group attached to the phosphoethanolamine headgroup. This PDP group allows for the covalent attachment of thiol-containing molecules, such as peptides or targeting ligands, through a disulfide exchange reaction.

Property	Value	Reference
Full Chemical Name	1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt)	<a href="#">[1]</a>
CAS Number	474944-16-6	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C45H80N2NaO9PS2	<a href="#">[6]</a>
Molecular Weight	911.22 g/mol	<a href="#">[6]</a>
Physical Form	Powder	
Solubility	Soluble in chloroform, methanol, and dichloromethane. <a href="#">[7]</a>	
Storage	Store at -20°C, desiccated and protected from light. <a href="#">[7]</a> <a href="#">[9]</a>	

## Applications in Nanoparticle and Liposome Formulation

The unique structure of **16:0 PDP PE** makes it a valuable component in the formulation of nanoparticles and liposomes for targeted drug delivery and diagnostic imaging. The PDP group provides a reactive handle for surface functionalization, enabling the attachment of targeting moieties that can direct the nanoparticles to specific cells or tissues.

### High-Density Lipoprotein (HDL)-like Nanoparticles

HDL-like nanoparticles, also known as reconstituted HDL (rHDL), are synthetic mimics of endogenous HDL. They are of significant interest in drug delivery, particularly for cancer therapy, due to their ability to target the scavenger receptor class B type 1 (SR-B1), which is overexpressed in many cancer cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

This protocol describes the synthesis of HDL nanoparticles incorporating a fluorescent rhodamine dye, which can be used for tracking and imaging studies.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- **16:0 PDP PE**
- Apolipoprotein A-I (ApoA-I)
- Rhodamine derivative (e.g., Rhodamine 6G)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid Film Hydration:
  - In a round-bottom flask, dissolve DPPC and **16:0 PDP PE** in chloroform at a desired molar ratio (e.g., 95:5).

- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS containing the rhodamine dye by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
- Nanoparticle Assembly:
  - Add ApoA-I solution to the MLV suspension. The ratio of lipid to protein is a critical parameter that influences the size and stability of the resulting nanoparticles.
  - Subject the mixture to several cycles of sonication on ice to form small unilamellar vesicles (SUVs) and facilitate the incorporation of ApoA-I.
  - Incubate the mixture at a temperature above the phase transition temperature of DPPC (~41°C) to promote the formation of rHDL nanoparticles.
- Purification:
  - Remove unincorporated lipids, protein, and dye by size exclusion chromatography or dialysis.

Quantitative Data Example:

Parameter	Typical Value
Nanoparticle Size (Diameter)	10 - 20 nm
Zeta Potential	-5 to -15 mV
Rhodamine Loading Efficiency	> 80%

## Liposomes for MRI-Guided Drug Delivery

**16:0 PDP PE** can also be incorporated into liposomal formulations for use in magnetic resonance imaging (MRI)-guided drug delivery. The PDP group can be used to attach chelating agents that can bind paramagnetic ions like Gadolinium ( $Gd^{3+}$ ), enhancing the MRI contrast.

This protocol outlines the preparation of thermosensitive liposomes that can release their payload in response to localized heating, with the incorporated  $Gd^{3+}$  allowing for MRI tracking.

#### Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- **16:0 PDP PE**
- A chelating agent with a thiol group (e.g., DOTA-SH)
- Gadolinium chloride ( $GdCl_3$ )
- Drug to be encapsulated (e.g., Doxorubicin)
- Chloroform
- Buffer solution (e.g., HEPES-buffered saline, pH 7.4)

#### Procedure:

- Lipid Film Preparation:
  - Co-dissolve DPPC, MSPC, DSPE-PEG2000, and **16:0 PDP PE** in chloroform at a specific molar ratio (e.g., 50:20:5:25).
  - Create a thin lipid film by rotary evaporation and subsequent vacuum drying.
- Hydration and Liposome Formation:
  - Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated.
  - Form liposomes by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a consistent size.

- Surface Functionalization with Chelator:
  - Incubate the liposomes with a solution of the thiol-containing chelating agent (DOTA-SH). The disulfide exchange reaction between the PDP group on the liposome surface and the thiol group of the chelator will attach the chelator to the liposome.
  - Remove excess, unreacted chelator by dialysis.
- Gadolinium Loading:
  - Add a solution of  $\text{GdCl}_3$  to the liposome suspension and incubate to allow for chelation of the  $\text{Gd}^{3+}$  by the surface-attached DOTA.
  - Remove unchelated  $\text{Gd}^{3+}$  by dialysis against a metal-free buffer.

Quantitative Data Example:

Parameter	Typical Value
Liposome Size (Diameter)	100 - 150 nm
Drug Encapsulation Efficiency	50 - 70%
$\text{Gd}^{3+}$ Payload per Liposome	10,000 - 50,000 ions
T1 Relaxivity (r1)	10 - 20 $\text{mM}^{-1}\text{s}^{-1}$

## Signaling Pathways and Cellular Uptake

The primary mechanism for the cellular uptake of HDL-like nanoparticles formulated with lipids like **16:0 PDP PE** is through the Scavenger Receptor Class B Type 1 (SR-B1).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

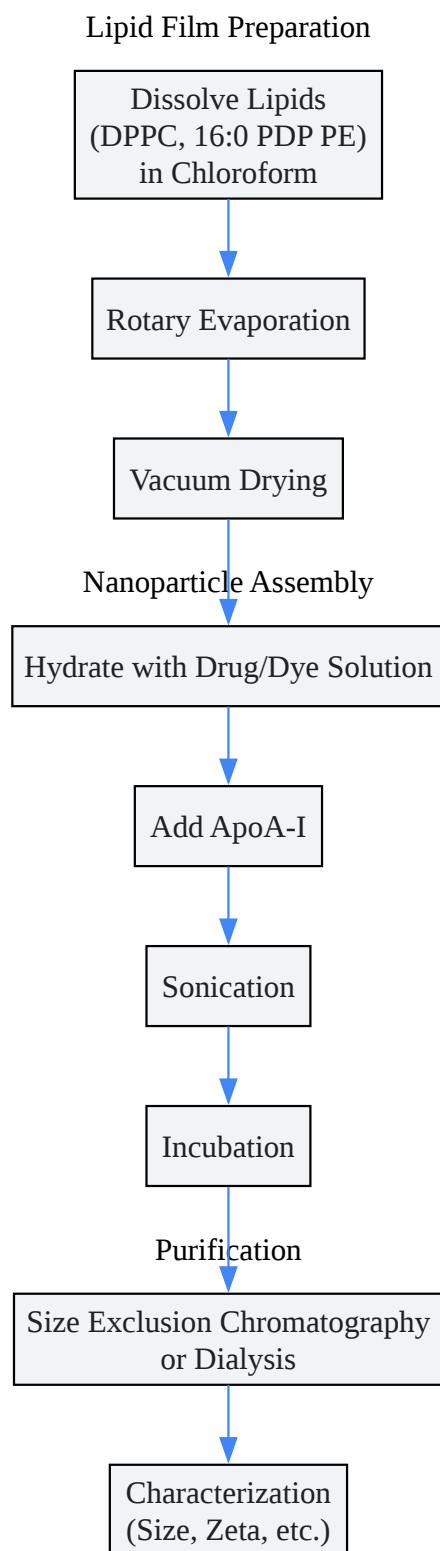
### SR-B1 Mediated Uptake Pathway

SR-B1 is a cell surface receptor that binds to HDL and mediates the selective uptake of cholesterol esters from the lipoprotein core without the internalization of the entire particle.[\[11\]](#)[\[12\]](#) However, in the context of HDL-like nanoparticles, evidence suggests that SR-B1 can also facilitate the endocytosis of the entire nanoparticle.[\[10\]](#)[\[14\]](#)

The interaction of HDL-like nanoparticles with SR-B1 is a critical step for targeted delivery to cancer cells that overexpress this receptor. This interaction can lead to the internalization of the nanoparticle and the subsequent release of its therapeutic or diagnostic payload within the cell.

## Visualizations

### Experimental Workflow: Synthesis of HDL-like Nanoparticles

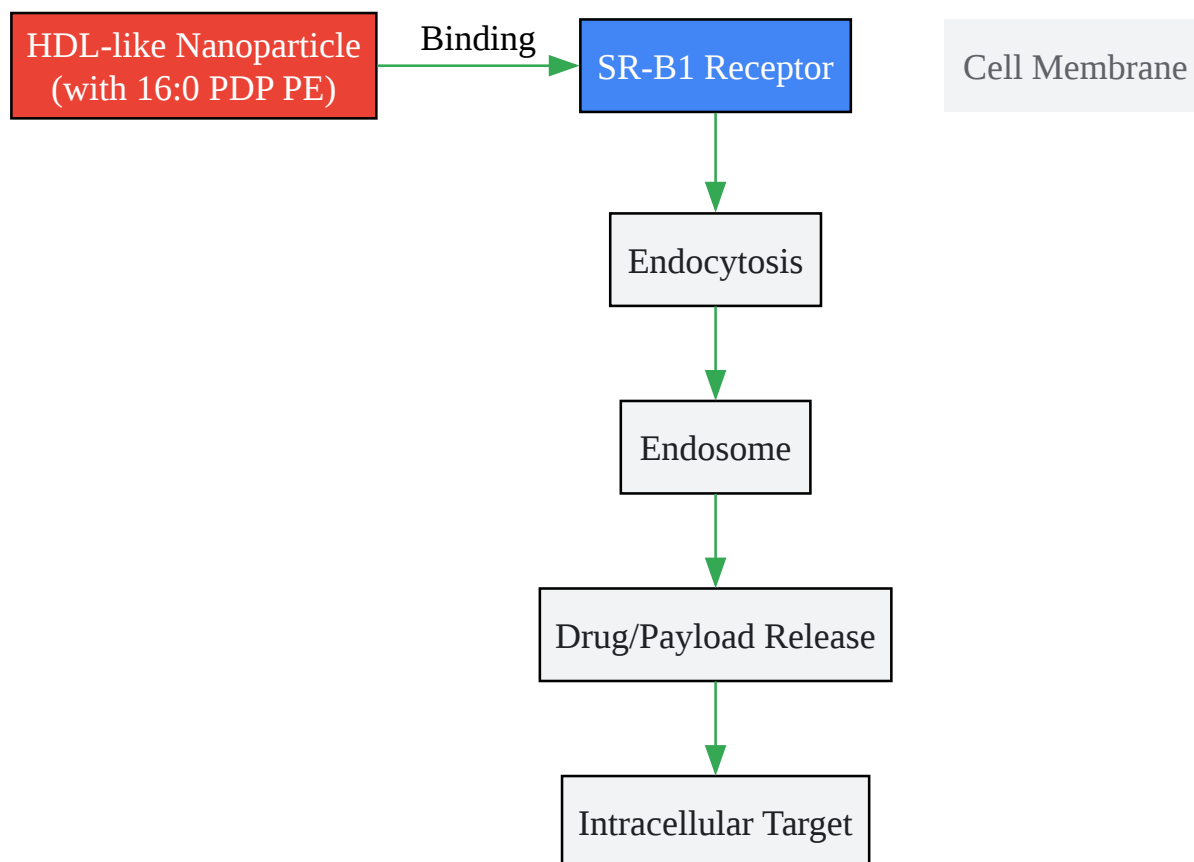


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Caption: Workflow for the synthesis of HDL-like nanoparticles.



## Signaling Pathway: SR-B1 Mediated Nanoparticle Uptake



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Caption: SR-B1 mediated uptake of HDL-like nanoparticles.

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